![molecular formula C19H18ClN3O4S B2931821 N5-(3-chloro-4-methylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide CAS No. 1251696-24-8](/img/structure/B2931821.png)

N5-(3-chloro-4-methylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

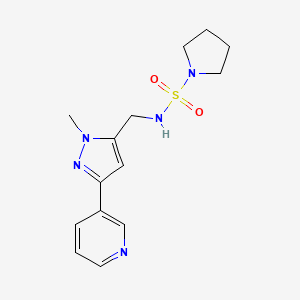

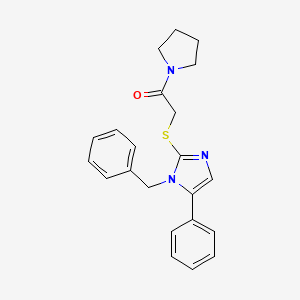

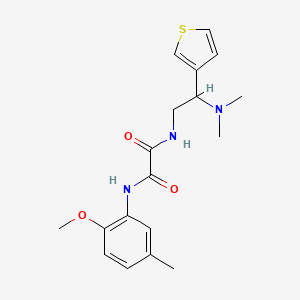

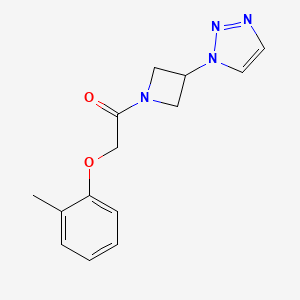

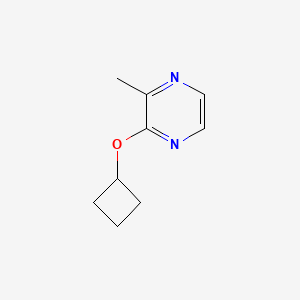

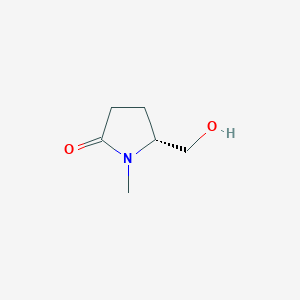

This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and a pyrrolidine ring . Pyridine is a basic heterocyclic organic compound, similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The pyrrolidine ring is a common feature in many pharmaceuticals and is known for its versatility in drug discovery .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the three-dimensional structure of the molecule, and its stereochemistry can influence the compound’s biological activity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The pyrrolidine ring can undergo various reactions, including ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyridine is a polar molecule and is often used as a solvent in organic chemistry .Scientific Research Applications

Diabetes Mellitus Treatment

Thienopyridines have been evaluated for their potential in treating diabetes mellitus due to their biological activity related to insulin release and glucose metabolism .

Analgesic and Anti-inflammatory

These compounds have shown promise as analgesics and anti-inflammatory agents, which could be beneficial in treating conditions like arthritis or chronic pain .

Sedative Effects

Some thienopyridines possess sedative properties, making them candidates for research into sleep disorders and sedation .

Anticoagulant Properties

As anticoagulants, thienopyridines may play a role in preventing blood clots, which is crucial in cardiovascular disease management .

Anti-Atherosclerotic Applications

Their potential anti-atherosclerotic effects could make them valuable in the study of atherosclerosis and related cardiovascular conditions .

Gonadotropin-Releasing Hormone Antagonism

Thienopyridines have been explored as gonadotropin-releasing hormone antagonists, which could impact reproductive health research .

Asthma and Anaphylactic Shock

These compounds are being studied for their role in pathologies such as asthma and anaphylactic shock due to their influence on certain enzymes .

Antibacterial and Antimicrobial Activity

Pyridine and thienopyridine derivatives have shown antibacterial properties against various microbial strains, indicating their potential in antimicrobial research .

Each of these fields presents unique opportunities for scientific exploration and potential therapeutic applications. The compound you’ve mentioned may share similar properties and applications due to its structural similarities with other thienopyridines.

MDPI - A Simple Synthesis of Some New Thienopyridine MDPI - Thiophene-Based Compounds with Potential Anti-Inflammatory Activity MDPI - Biological Evaluation of New… Springer - Novel biologically active pyridine derivatives IntechOpen - Fused Pyridine Derivatives: Synthesis and Biological Activities Springer - Novel biologically active pyridine derivatives (PDF)

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-N-(3-chloro-4-methylphenyl)-4-hydroxy-2-N,2-N,3-trimethyl-6-oxo-7H-thieno[2,3-b]pyridine-2,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4S/c1-8-5-6-10(7-11(8)20)21-16(25)13-14(24)12-9(2)15(19(27)23(3)4)28-18(12)22-17(13)26/h5-7H,1-4H3,(H,21,25)(H2,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIPUOHVRYKYTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(NC2=O)SC(=C3C)C(=O)N(C)C)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N5-(3-chloro-4-methylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 1-benzyl-2-((2,2-diphenylacetyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2931739.png)

![5,6-Dimethyl-3-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2931753.png)

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-methylbenzenecarboxylate](/img/structure/B2931756.png)

![4-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B2931758.png)

![Pyrido[2,3-D]pyridazin-5(6H)-one](/img/structure/B2931759.png)

![2-[(3-methylphenoxy)methyl]-N-[3-(1H-tetrazol-1-yl)phenyl]furan-3-carboxamide](/img/structure/B2931760.png)